4-amino-4-methyl-1lambda-thiane-1,1-dione
Overview
Description
4-amino-4-methyl-1lambda-thiane-1,1-dione is a chemical compound with the molecular formula C6H13NO2S. . This compound is characterized by the presence of an amino group and a methyl group attached to a thiopyran ring, which is further oxidized to a sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-methyl-1lambda-thiane-1,1-dione typically involves the reaction of 4-methylthiopyran with an oxidizing agent to form the sulfone group. The amino group is then introduced through a substitution reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-4-methyl-1lambda-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Condensation: Imines, enamines.
Scientific Research Applications
4-amino-4-methyl-1lambda-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-4-methyl-1lambda-thiane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-4-methyl-1lambda-thiane-1,1-dione hydrochloride: A salt form with similar properties.
4-methylthiopyran: A precursor in the synthesis of this compound.
4-amino-4-methyl-1lambda-thiane-1,1-dioxide: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
4-methyl-1,1-dioxothian-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWRDOVBBANOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-16-3 | |
Record name | 4-amino-4-methyl-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis described in this research?
A1: The researchers developed a practical and scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide (3) and related 4,4-disubstituted cyclic sulfone derivatives. [] This is significant because it starts with commercially available and inexpensive materials, potentially making these compounds more accessible for future research and development in medicinal chemistry. []
Q2: What is the significance of 4,4-disubstituted cyclic sulfones for medicinal chemistry?
A2: While the abstract doesn't delve into specific applications, it highlights that 4,4-disubstituted cyclic sulfones, including the synthesized compound, are valuable structural motifs for drug discovery. [] This suggests they may possess desirable properties for interacting with biological targets or offer versatility in designing new drug candidates.
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